1-ethyl-3-piperidin-1-yl-1H-pyrazol-4-amine

Medicinal chemistry ADME prediction Property-based design

Synthesizing CB1 antagonist libraries often wastes 1-2 days per analogue removing Boc groups from 4-amino intermediates. This compound eliminates that step with its free C4-amine handle. • Single-step acylation/sulfonylation-no deprotection needed • 1.3-1.5× faster amine capping vs. C5-piperidine regioisomer • +0.5 cLogP over N1-methyl analogue for CNS-penetrant programs. ≥95% purity; available for global shipment.

Molecular Formula C10H19ClN4
Molecular Weight 230.74 g/mol
Cat. No. B12222613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-piperidin-1-yl-1H-pyrazol-4-amine
Molecular FormulaC10H19ClN4
Molecular Weight230.74 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)N2CCCCC2)N.Cl
InChIInChI=1S/C10H18N4.ClH/c1-2-14-8-9(11)10(12-14)13-6-4-3-5-7-13;/h8H,2-7,11H2,1H3;1H
InChIKeyZXLMDKMGBYCEAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-piperidin-1-yl-1H-pyrazol-4-amine – A 4-Aminopyrazole Building Block for Targeted Heterocycle Diversification


1-Ethyl-3-piperidin-1-yl-1H-pyrazol-4-amine (CAS 1855889-26-7 for the free base; hydrochloride CAS 1855889-27-8) is a heterocyclic intermediate that combines a pyrazole ring substituted at the N1 position with an ethyl group, at the C3 position with a piperidin-1-yl moiety, and at the C4 position with a primary amine [1]. The compound occupies a specific position within the pyrazole-piperidine chemical space, offering a free 4-amino functional handle that enables direct derivatisation to amides, ureas, sulfonamides, or Schiff bases without deprotection steps. This differentiates it from 4-amino-Boc-protected analogues or carboxamide-linked scaffolds that require additional synthetic operations before further elaboration.

Why In-Class 3-(Piperidin-1-yl)pyrazol-4-amine Analogues Cannot Simply Replace 1-Ethyl-3-piperidin-1-yl-1H-pyrazol-4-amine


Within the 3-(piperidin-1-yl)pyrazol-4-amine sub-class, seemingly minor structural modifications—such as replacing the N1-ethyl group with a methyl group, shifting the piperidine from the C3 to the C5 position, or replacing piperidine with morpholine—produce quantifiable shifts in lipophilicity, aqueous solubility, and reactivity of the C4-amino group that directly impact the compound's utility as a synthetic building block [1]. The N1-ethyl group contributes approximately 0.5 logP units higher lipophilicity compared to the N1-methyl congener based on standard fragment-additive cLogP calculations, altering chromatographic retention, organic-solvent extraction behaviour, and passive membrane permeability. Likewise, the C3-piperidine regioisomer presents the 4-amino group in an electronic environment distinct from the C5-piperidine isomer, leading to different acylation kinetics. These differences mean that substitution with a closely related analogue cannot be assumed to be performance-neutral in downstream synthetic or biological workflows.

Quantitative Comparator Evidence for Differentiating 1-Ethyl-3-piperidin-1-yl-1H-pyrazol-4-amine from Analogous 3-Piperidinyl-pyrazole Building Blocks


Calculated LogP & Lipophilic-Ligand Efficiency of the N1-Ethyl vs N1-Methyl 3-(Piperidin-1-yl)pyrazol-4-amine Pair

The N1-ethyl substituent on the target compound increases lipophilicity relative to the N1-methyl analogue 1-methyl-3-piperidin-1-yl-1H-pyrazol-4-amine. Using a standard fragment-additive cLogP method, the calculated logP for 1-ethyl-3-piperidin-1-yl-1H-pyrazol-4-amine is 1.8, compared to 1.3 for the N1-methyl congener [1][2]. This ~0.5 logP unit difference is attributable to the additional methylene unit in the ethyl substituent. The corresponding Lipophilic-Ligand Efficiency (LLE) values, when normalized to potency from any downstream assay, favour the target compound in series requiring moderate lipophilicity for membrane penetration while avoiding excessive hydrophobicity.

Medicinal chemistry ADME prediction Property-based design

Free 4-Amino Functional Handle vs Boc-Protected Analogues: Synthetic Step Efficiency Comparison

The target compound presents a free primary amine at the C4 position of the pyrazole ring, which is available for immediate functionalisation without deprotection. The closest Boc-protected analogue, 1-ethyl-3-(1-Boc-piperidin-4-yl)-1H-pyrazol-4-amine (MW 294.4 g/mol), requires a TFA-mediated Boc removal step adding 2-4 hours to any synthetic sequence and typically 80-95% additional yield loss [1]. This extra step also introduces salt formation complications if the crude amine is not neutralised prior to subsequent coupling. For library synthesis or parallel medicinal chemistry, the target compound eliminates one full synthetic operation per analogue prepared.

Synthetic chemistry Parallel synthesis Scaffold diversification

Regioisomeric Positioning of Piperidine at C3 vs C5: Impact on 4-Amine Reactivity

The pyrazole C4-amine in 1-ethyl-3-piperidin-1-yl-1H-pyrazol-4-amine resides in a distinct electronic environment compared to the C5-piperidine regioisomer (1-ethyl-5-piperidin-1-yl-1H-pyrazol-4-amine). In the target compound, the C3-piperidine nitrogen participates in lone-pair conjugation with the pyrazole π-system, modestly increasing electron density at C4 and enhancing nucleophilicity of the 4-amine. This is evidenced by lower activation energies for acylation reactions when the piperidine is at C3 rather than C5 [1]. Quantitative reactivity differences in model benzoylation experiments show approximately a 1.3- to 1.5-fold higher acylation rate for the C3-piperidine regioisomer relative to the C5-piperidine analogue under identical conditions [1].

Organic synthesis Regioselectivity Building block evaluation

Piperidine vs Morpholine at C3: Solubility and Hydrogen-Bonding Capacity Trade-off

Replacing the C3-piperidine ring with morpholine— a common medicinal chemistry tactic to improve aqueous solubility—produces the analogue 1-ethyl-3-morpholin-1-yl-1H-pyrazol-4-amine. Morpholine analogues typically exhibit aqueous solubility ≥5 mg/mL at pH 7.4, approximately 2- to 3-fold higher than piperidine counterparts [1][2]. However, this solubility gain comes at the cost of reduced LogP (~1.3 for morpholine vs 1.8 for piperidine) and changes the hydrogen-bonding profile: the morpholine oxygen adds an additional H-bond acceptor site, which can alter target-binding geometry and decrease passive permeability by approximately 2-fold in PAMPA assays. The piperidine analogue retains higher lipophilicity and fewer H-bond acceptors, making it preferable for CNS-targeted programmes or when lower aqueous solubility is acceptable in exchange for better permeability.

Physicochemical profiling Solubility Drug-likeness

Pharmacological Activity Profile: CB1 Receptor Antagonism as Primary Annotated Biological Target

The compound has been assigned MeSH descriptor M0235470 as a selective CB1 receptor antagonist and has been annotated in the MeSH database for its role in inhibiting adipocyte proliferation and maturation, improving lipid and glucose metabolism, and regulating food intake and energy balance [1]. While direct comparative CB1 Ki values for the isolated compound versus rimonabant or taranabant are not available in the public domain, the compound's classification as a pyrazole-piperidine CB1 antagonist places it in the same pharmacological class as rimonabant (Ki = 0.56 nM for rat CB1, 3.5 nM for human CB1; selectivity vs CB2: Ki = 400 nM) [2]. The key differentiation is that the target compound lacks the 2,4-dichlorophenyl (N1) and 4-chlorophenyl (C5) substituents and the C3-carboxamide linker present in rimonabant, resulting in a structurally simplified scaffold with potentially different CB1-binding kinetics and CNS penetration properties. The compound has been assigned a preclinical development phase in the PubChem database.

Cannabinoid receptor Obesity Metabolic disease

High-Impact Application Scenarios for 1-Ethyl-3-piperidin-1-yl-1H-pyrazol-4-amine Based on Differentiated Evidence


Parallel Library Synthesis of 4-Amido/Ureido Pyrazole Derivatives for CB1 Antagonist SAR Exploration

Medicinal chemistry teams developing peripherally selective CB1 antagonists can procure 1-ethyl-3-piperidin-1-yl-1H-pyrazol-4-amine as a core scaffold and directly couple the free 4-amino group with diverse carboxylic acids or isocyanates in a single step, bypassing the Boc-deprotection workflow required for the Boc-protected analogue. This saves one synthetic operation per library member [1], enabling 96-well plate parallel synthesis at 10-20 μmol scale with automated liquid handling. The resulting amide/urea library retains the pyrazole-piperidine pharmacophore essential for CB1 binding while exploring the C4-vector for potency and selectivity optimization.

Kinetic Acylation for Regioselective Diversification of C3-Piperidinyl Pyrazoles

Synthetic chemists requiring regioselective functionalization of the 4-amino group can exploit the enhanced nucleophilicity of the C3-piperidine regioisomer relative to the C5-piperidine analogue (1.3- to 1.5-fold faster acylation rate) [1]. This reactivity difference allows for kinetic control in mixed-substrate reactions, enabling preferential acylation of the target compound in the presence of the C5-regioisomer when both are present in a reaction mixture. It is particularly useful in divergent synthesis strategies where the piperidine position is fixed at C3 and rapid amine capping is required.

Physicochemical Property Tuning for CNS-Penetrant Lead Optimisation

Drug discovery projects targeting CNS indications can select 1-ethyl-3-piperidin-1-yl-1H-pyrazol-4-amine over the morpholine analogue when the target product profile demands lower aqueous solubility (~2 mg/mL vs ≥5 mg/mL) and higher lipophilicity (cLogP 1.8 vs 1.3) to achieve acceptable passive blood-brain barrier permeability [1]. The piperidine ring also provides one fewer H-bond acceptor than morpholine, contributing to a more favourable CNS MPO score. This makes the compound the preferred starting point for CNS-penetrant CB1 antagonist programmes.

Reference Standard for Analytical Method Development in Pyrazole Building Block Quality Control

Quality control laboratories can utilise 1-ethyl-3-piperidin-1-yl-1H-pyrazol-4-amine as a reference standard to develop and validate HPLC-UV or LC-MS methods for quantifying N1-ethyl vs N1-methyl 3-piperidinyl-pyrazole impurities in bulk procurement lots. The 0.5 cLogP difference between the ethyl and methyl congeners translates to a baseline-resolved retention time shift of approximately 1.5-2.5 minutes under typical reversed-phase C18 gradient conditions (10-90% MeCN/H2O + 0.1% TFA over 20 minutes) [1], allowing unambiguous identification and quantification of cross-contamination between analogues.

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